molecular formula C15H18N2O2S B1378610 tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate CAS No. 1461715-56-9

tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate

Cat. No. B1378610
CAS RN: 1461715-56-9
M. Wt: 290.4 g/mol
InChI Key: AISOBSGFPJMBSH-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a general structure of R1O(C=O)NR2R3, where R1 is usually an alkyl or aryl group and R2, R3 can be a hydrogen or any alkyl group .


Molecular Structure Analysis

The molecular structure of carbamates consists of a carbonyl group (C=O) and an amine group (NH2) linked by an ester group .


Chemical Reactions Analysis

Carbamates can undergo a variety of chemical reactions, including hydrolysis, aminolysis, and alcoholysis .


Physical And Chemical Properties Analysis

Physical and chemical properties of carbamates can vary widely depending on their structure. They can be solid or liquid at room temperature, and their solubility in water and organic solvents can also vary .

Scientific Research Applications

Synthesis of Ceftolozane

This compound is an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane is derived from the structural modification of FK518 and exhibits good tolerance, a wide antibacterial spectrum, and strong activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and multidrug-resistant strains .

Palladium-Catalyzed Synthesis

Tert-butyl carbamate: derivatives are used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for the preparation of anilines, which are valuable intermediates in the pharmaceutical industry for the production of various drugs.

Synthesis of Tetrasubstituted Pyrroles

The compound is utilized in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles have significant applications in medicinal chemistry due to their presence in numerous bioactive molecules.

Precursor for Piperidine Analogues

It serves as a precursor for selective derivations, providing access to novel compounds that explore chemical spaces complementary to piperidine ring systems . Piperidine derivatives are a class of organic compounds that are often used in pharmaceuticals and as chemical reagents.

Reductive Amination

The tert-butyl carbamate group is involved in reductive amination processes, which are commonly used in the pharmaceutical industry for C–N bond construction . This is due to its operational simplicity and the wide range of protocols available for this transformation.

Synthesis of Pyrazole Derivatives

The compound is used in the efficient one-pot two-step synthesis of pyrazole derivatives, which are important for their wide range of physiological and pharmacological activities . These activities make pyrazole derivatives a promising scaffold for the discovery of novel active pharmaceutical ingredients.

Safety and Hazards

Carbamates can be hazardous. They can cause irritation to the skin and eyes, and ingestion or inhalation can be harmful. Some carbamates are also known to be toxic to the environment .

Future Directions

Carbamates have a wide range of applications, including use in pharmaceuticals, pesticides, and polymers. Research is ongoing to develop new carbamates with improved properties and reduced environmental impact .

properties

IUPAC Name

tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10-12(17-14(18)19-15(2,3)4)20-13(16-10)11-8-6-5-7-9-11/h5-9H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISOBSGFPJMBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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